2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride features a cyclopropane core substituted with:
- A 2,3-dihydro-1,4-benzodioxin moiety at position 2.
- A primary amine group (-NH₂) at position 1.
- A hydrochloride counterion (HCl) to neutralize the amine’s positive charge.
Key structural parameters :
The cyclopropane ring introduces angle strain (60° bond angles), while the benzodioxin moiety contributes aromatic stability through conjugation. Stereochemical configuration remains unspecified in available literature, though related cyclopropane derivatives (e.g., (1R,2R)-configured analogs) exhibit defined stereochemistry.
Crystallographic Analysis and Conformational Studies
No X-ray crystallography or single-crystal diffraction data is reported for this compound in the provided sources. However, crystallographic studies on analogous benzodioxin-cyclopropane hybrids reveal:
- Conformational rigidity due to the strained cyclopropane ring.
- Intermolecular hydrogen bonding involving the amine group and chloride ion.
For example, patents describe powder diffraction patterns for structurally similar oxazepane derivatives, but direct data for this compound remains absent. Further crystallization efforts are required to resolve conformational preferences.
Spectroscopic Profiling
While explicit spectroscopic data for this compound is unavailable, predicted spectral features can be inferred from its functional groups:
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Rationale |
|---|---|---|
| N-H (Amine) | 3200–3300 | Symmetric/asymmetric stretching |
| C-O-C (Benzodioxin) | 1250–1300 | Ether linkage vibrations |
| Cyclopropane C-H | 3000–3100 | Strained ring vibrations |
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Cyclopropane CH₂ | 1.0–1.5 | Multiplet |
| Benzodioxin Aromatic H | 6.5–7.5 | Multiplet |
| Amino NH₃⁺ (HCl Salt) | Broad peak | Singlet |
13C NMR would reveal:
- Cyclopropane carbons : δ 10–15 ppm (CH₂ groups).
- Benzodioxin carbons : δ 100–150 ppm (aromatic C and O-linked C).
UV-Vis Spectroscopy : Absorption maxima likely in the 250–300 nm range due to π→π* transitions in the benzodioxin system.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPOMRPAFEFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Cyclization
- The synthesis begins with 2,3-dihydroxybenzoic acid derivatives, which are esterified using concentrated sulfuric acid in refluxing methanol to yield methyl esters.
- These esters are then alkylated with 1,2-dibromoethane in the presence of potassium carbonate to form the cyclized 2,3-dihydro-1,4-benzodioxin ring system.
- The ester group is hydrolyzed using lithium hydroxide, yielding the corresponding acid.
Functionalization at the 6-Position
- The acid intermediate can be converted into amides or other derivatives via mixed-anhydride methods.
- Nitration and subsequent catalytic hydrogenation allow for the introduction of amino groups at specific positions on the benzodioxin ring if required for analog synthesis.
Representative Synthetic Procedure (Summary)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Esterification | 2,3-Dihydroxybenzoic acid + H2SO4, reflux in MeOH | Methyl ester formation |
| 2. Cyclization | Methyl ester + 1,2-dibromoethane + K2CO3 | Formation of 2,3-dihydro-1,4-benzodioxin ring |
| 3. Hydrolysis | LiOH, aqueous workup | Carboxylic acid intermediate |
| 4. Amide formation | Mixed-anhydride method | Amide intermediate |
| 5. Mesylation | Methanesulfonyl chloride + Et3N | Mesylate intermediate |
| 6. Nucleophilic substitution | N-methylpiperazine or catalytic hydrogenation | Introduction of amine group |
| 7. Salt formation | HCl treatment | Hydrochloride salt of target compound |
Detailed Research Findings
- A key study demonstrated the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives by alkylation of methyl esters of 2,3-dihydroxybenzoic acid with 1,2-dibromoethane, followed by hydrolysis and amide formation using mixed-anhydride protocols. This method allows for high regioselectivity and functional group tolerance.
- The use of mesylation followed by nucleophilic displacement is an effective strategy to install the amine functionality on the cyclopropane ring, enabling access to both enantiomers when starting from chiral glycidyl tosylates.
- The hydrochloride salt formation enhances the compound’s stability and solubility, which is critical for biological evaluation and pharmaceutical formulation.
Analytical and Purification Techniques
- Purification of intermediates and final products is typically performed by recrystallization from methanol/water mixtures or by silica gel column chromatography using dichloromethane-methanol eluents.
- Structural confirmation is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.
- The stereochemical integrity of chiral centers is maintained and confirmed by chiral HPLC or other chiroptical methods.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-NH₂) participates in classical nucleophilic substitution and condensation reactions:
Acylation Reactions
The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:
Conditions : Typically performed in anhydrous solvents (THF, DCM) with bases like triethylamine (Et₃N) to neutralize HCl .
Schiff Base Formation
The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines:
Applications : Used in synthesizing heterocyclic derivatives with potential bioactivity .
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines:
Optimized Conditions :
Benzodioxin Moiety Reactivity
The 1,4-benzodioxin ring undergoes electrophilic aromatic substitution (EAS) and oxidation:
Electrophilic Substitution
The electron-rich benzodioxin ring reacts with electrophiles (e.g., NO₂⁺, SO₃H⁺) at the para position relative to the oxygen atoms:
Key Observations :
-
Nitration yields nitro derivatives with moderate regioselectivity .
-
Sulfonation requires fuming sulfuric acid and yields water-soluble sulfonic acids .
Oxidative Degradation
The benzodioxin ring is susceptible to oxidation, particularly under strong acidic or alkaline conditions:
Applications : Used to study metabolic pathways in drug development .
Cyclopropane Ring Reactivity
The strained cyclopropane ring participates in ring-opening and addition reactions:
Ring-Opening via Acid Catalysis
Protonation of the cyclopropane ring induces cleavage, forming allylic amines:
Mechanism : The reaction proceeds through a carbocation intermediate stabilized by the benzodioxin’s electron-donating effects .
[2+1] Cycloaddition
The cyclopropane reacts with carbenes to form bicyclic products:
Conditions : Generated via thermal decomposition of diazomethane (CH₂N₂) .
Hydrochloride Salt-Specific Reactivity
The hydrochloride counterion influences solubility and reaction kinetics:
Case Study 2: Ring-Opening Polymerization
The cyclopropane ring underwent controlled polymerization with Grubbs catalyst, forming polyamine backbones for biomaterials :
Scientific Research Applications
Example Synthesis Pathway
- Starting Material : 2,3-dihydrobenzo[1,4]dioxin
- Reagents : Cyclopropanecarboxylic acid derivatives
- Conditions : Acidic or basic medium
- Product Formation : Isolation and purification of the hydrochloride salt form.
Enzyme Inhibition
Research has demonstrated that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibit significant inhibitory activity against various enzymes:
- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. In silico studies have shown that the compound can effectively inhibit α-glucosidase activity, potentially aiding in the treatment of Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The enzyme acetylcholinesterase is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure have been screened for their ability to inhibit this enzyme, suggesting potential applications in cognitive enhancement .
Case Study 1: Enzyme Inhibitor Development
A study synthesized new sulfonamide derivatives containing the benzodioxane moiety and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibition comparable to standard drugs used for T2DM and Alzheimer's disease .
Case Study 2: Structure-Affinity Relationships
In another investigation, structure-affinity relationships were explored through computational modeling and docking studies. The findings suggested that modifications to the cyclopropanamine structure could enhance binding affinity to target enzymes, paving the way for more effective therapeutic agents .
Applications in Drug Development
The unique structure of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride makes it a valuable scaffold for drug development:
Potential Therapeutic Areas
| Therapeutic Area | Potential Application |
|---|---|
| Diabetes Management | α-glucosidase inhibitors |
| Neurodegenerative Diseases | Acetylcholinesterase inhibitors |
| Anticancer Research | Targeting specific cancer cell pathways |
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the benzodioxin moiety play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine Hydrochloride
- Key Difference : The cyclopropane ring is attached to the benzodioxin at the 1-position instead of the 2-position.
- Molecular Formula: C₁₁H₁₄ClNO₂ (MW: 227.69) .
- Implications : Positional isomerism may alter steric interactions and binding affinity to biological targets.
b) rac-(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine Hydrochloride
- Key Difference : Benzodioxin substitution at the 5-position and racemic stereochemistry.
- Molecular Formula : C₉H₁₂ClF₂N (MW: 207.65) .
- Implications : Substitution at the 5-position modifies electronic distribution, while fluorine substituents enhance lipophilicity and metabolic stability.
c) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
- Key Difference : Replaces the cyclopropane with a flexible ethanamine chain.
- Molecular Formula: C₁₀H₁₄ClNO₂ (estimated MW: ~215.68) .
- Implications : Increased conformational flexibility may enhance receptor binding but reduce metabolic stability compared to rigid cyclopropane analogs.
Functional Group Variations
a) 3',4'-(1",4"-Dioxino) Flavone Derivatives
- Structure: Flavones with a 1,4-dioxane ring fused to the flavonoid core.
- Activity : Exhibits antihepatotoxic activity comparable to silymarin, attributed to the dioxane ring’s electron-rich environment and hydrogen-bonding capacity .
- Comparison : Unlike the target compound, flavone derivatives lack a cyclopropane but share the 1,4-dioxane motif, highlighting its role in bioactivity.
b) Pyridin-3-amine Derivatives (e.g., CS-0309467)
Pharmacological and Physicochemical Properties
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables and research findings.
- Molecular Formula : CHN O
- Molecular Weight : 191.23 g/mol
- CAS Number : 933758-74-8
Cytotoxicity
Research has indicated that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies involving related benzodioxin derivatives have shown IC values in the low micromolar range against HeLa cells, suggesting potential for anticancer applications .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its interaction with enzymes. For example, some derivatives have demonstrated inhibition of α-glucosidase, with significant inhibition rates recorded at concentrations around 40 μM . This suggests potential applications in managing conditions like diabetes.
Binding Affinity and Mechanism
Molecular docking studies have been employed to understand the binding modes of these compounds. The results indicate that they can effectively intercalate with DNA, which may contribute to their cytotoxic effects. The binding affinities measured suggest a competitive interaction with DNA-binding agents like ethidium bromide .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC = 10.46 ± 0.82 μM | |
| α-Glucosidase Inhibition | IC = 52.54 ± 0.09 μM | |
| DNA Intercalation | High binding affinity |
Case Study: Anticancer Potential
In a study evaluating the anticancer properties of several benzodioxin derivatives, it was found that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibited selective cytotoxicity against cancer cell lines compared to normal cells. The selectivity index was notably higher than that of conventional chemotherapeutics like cisplatin .
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of a benzodioxin precursor followed by amine functionalization. Key reagents include cyclopropylating agents (e.g., diazo compounds) and amine-protecting groups (e.g., tert-butyloxycarbonyl). Optimization involves varying catalysts (e.g., palladium or copper complexes), temperature (40–80°C), and solvent polarity (e.g., dichloromethane vs. THF). Purification via recrystallization in ethanol/HCl yields the hydrochloride salt. Computational tools like AI-driven retrosynthesis models (e.g., Reaxys, Pistachio) can predict viable pathways and identify optimal conditions .
Q. Table 1: Example Synthetic Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclopropanation | Diazoethane, Cu(OTf)₂, DCM, 50°C | Ring formation |
| Amine protection | Boc₂O, DMAP, THF | Stability during synthesis |
| Deprotection | HCl/dioxane | Salt formation |
Q. What analytical techniques are most effective for quantifying this compound in environmental samples like wastewater?
- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is optimal for preconcentration. Conditioning with methanol (2 mL) followed by sample loading (100 mL at pH 3–5) ensures high recovery. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and mobile phase (methanol/0.1% formic acid) provides sensitivity (LOD: 0.1 ng/L). Internal standards like BP-3-d5 or triclosan-d3 correct for matrix effects .
Q. Table 2: Analytical Parameters
| Parameter | Specification |
|---|---|
| SPE Sorbent | Oasis HLB |
| LC Column | C18, 2.1 × 100 mm, 1.7 µm |
| MS Ionization | ESI+ |
| LOD/LOQ | 0.1 ng/L / 0.3 ng/L |
Q. How does the compound’s solubility profile influence its handling in aqueous and organic matrices?
- Methodological Answer : The hydrochloride salt enhances water solubility but may require pH adjustment (e.g., NH₄OH to free the amine for organic extraction). In environmental samples, solubility is pH-dependent: protonated at acidic pH (soluble in water) and neutral at alkaline pH (extractable into dichloromethane). For cell-based assays, use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational tools like AI-driven retrosynthesis analysis improve the design of novel synthetic pathways for this compound?
- Methodological Answer : AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to prioritize routes based on atom economy, step count, and reagent availability. For example, a one-step synthesis might involve [3+2] cycloaddition between a benzodioxin-derived alkyne and a nitrile oxide. Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) and bench-scale trials. Contradictions between predicted and experimental yields often arise from steric hindrance or solvent effects, requiring iterative optimization .
Q. How should researchers resolve contradictions in NMR or mass spectrometry data when characterizing this compound?
- Methodological Answer : Conflicting spectral data (e.g., unexpected [M+H]⁺ peaks in MS) may stem from adduct formation (e.g., Na⁺/K⁺) or degradation products. Use high-resolution MS (HRMS) to confirm molecular formula (e.g., m/z 238.0844 for C₁₂H₁₄ClNO₂). For NMR, compare experimental shifts with computed values (DFT/GIAO) and check for diastereomeric splitting. If impurities persist, employ orthogonal purification (e.g., preparative HPLC with a chiral column) .
Q. What strategies mitigate matrix interference when detecting this compound in complex biological samples?
- Methodological Answer : Use matrix-matched calibration curves and isotope dilution (e.g., ¹³C-labeled analogs). For tissue samples, enzymatic digestion (proteinase K) followed by SPE reduces lipid interference. In LC-MS/MS, scheduled MRM windows minimize cross-talk. For persistent background noise, employ post-column infusion to identify ion suppression zones and adjust gradient elution accordingly .
Data Contradiction Analysis
Q. How to interpret discrepancies between in vitro and in vivo metabolic stability studies for this compound?
- Methodological Answer : In vitro liver microsome assays may underestimate in vivo clearance due to plasma protein binding or transporter-mediated uptake. Use species-specific hepatocytes (e.g., human vs. rat) and compare intrinsic clearance (CLint). If in vivo half-life is shorter than predicted, investigate cytochrome P450 isoforms (CYP3A4/2D6) via inhibition assays. Adjust dosing regimens based on bioavailability studies in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
